Phenyl (2-bromo-4-methylphenoxy)acetate
Description
Phenyl (2-bromo-4-methylphenoxy)acetate is an ester derivative of (2-bromo-4-methylphenoxy)acetic acid, where the carboxylic acid group is substituted with a phenyl ester moiety. Structurally, it consists of a brominated and methylated phenoxy ring linked to an acetate group via an ether bond, with the ester functionality provided by the phenyl group (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine and ester groups .
Properties
Molecular Formula |
C15H13BrO3 |
|---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
phenyl 2-(2-bromo-4-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13BrO3/c1-11-7-8-14(13(16)9-11)18-10-15(17)19-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
HPCRHSCSHAEJIO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC2=CC=CC=C2)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC2=CC=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The bromine atom in the target compound enhances electrophilic reactivity compared to amino or methyl groups in analogs like ethyl 2-(4-aminophenoxy)acetate .
- Ester Group Influence : Bulkier ester groups (e.g., tert-butyl ) may hinder crystallization, while phenyl esters (as in the target compound) often improve lipophilicity, influencing bioavailability .
Brominated vs. Non-Brominated Acetates
Bromination significantly alters physicochemical and reactivity profiles:
Key Findings :
- Bromine in the phenoxy ring (target compound) directs electrophilic aromatic substitution, whereas bromine on the acetate group (phenyl bromoacetate ) facilitates nucleophilic displacement reactions.
- Non-brominated analogs like methyl 2-phenylacetoacetate exhibit keto-enol tautomerism, enabling diverse reactivity in organic synthesis.
Trends :
- Base-mediated alkylation (e.g., K₂CO₃ in acetonitrile ) is common for phenoxy acetates.
- Reduction steps (e.g., Fe/NH₄Cl ) are critical for introducing amino groups in analogs.
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